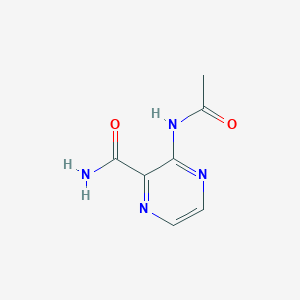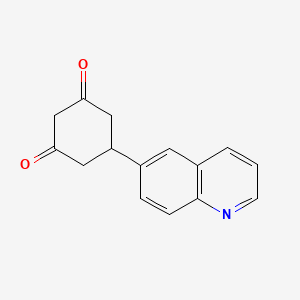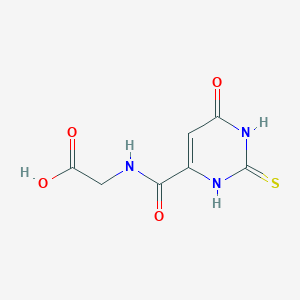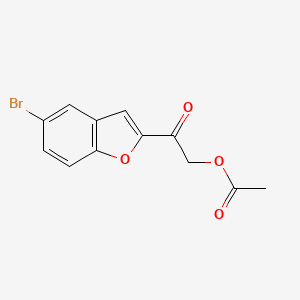
Ethanone, 2-(acetyloxy)-1-(5-bromo-2-benzofuranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an acetate group at the 2-oxoethyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromobenzofuran. This can be achieved through the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Acetylation: The next step involves the acetylation of 5-bromobenzofuran. This can be done by reacting 5-bromobenzofuran with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl Acetate: The final step involves the reaction of the acetylated product with ethyl acetate in the presence of a base such as sodium ethoxide to form 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate.
Industrial Production Methods
Industrial production of 2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromobenzofuran-2-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO
Propriétés
Numéro CAS |
503454-72-6 |
|---|---|
Formule moléculaire |
C12H9BrO4 |
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
[2-(5-bromo-1-benzofuran-2-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C12H9BrO4/c1-7(14)16-6-10(15)12-5-8-4-9(13)2-3-11(8)17-12/h2-5H,6H2,1H3 |
Clé InChI |
NNEUNGLQERYBAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1=CC2=C(O1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


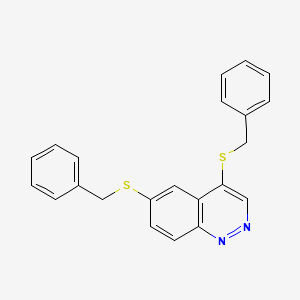
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)
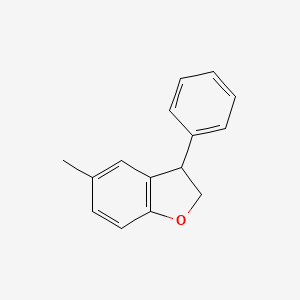
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
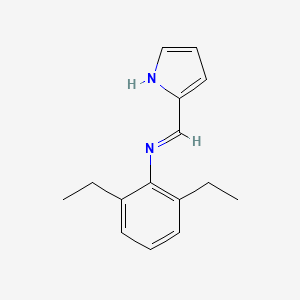
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)

![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
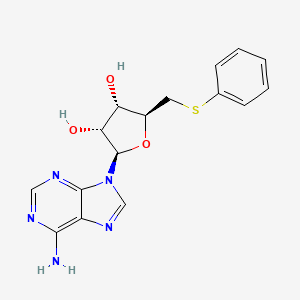
![(2S)-2-acetamido-3-[1-(5-hydroxy-2-pentyloxolan-3-yl)imidazol-4-yl]propanoic acid](/img/structure/B12904061.png)
